2-(8-bromo-2H-chromen-6-yl)acetonitrile
Overview
Description
“2-(8-bromo-2H-chromen-6-yl)acetonitrile” is an organic compound with the molecular formula C11H8BrNO . It has a molecular weight of 250.09 g/mol . This compound is related to the coumarin family, which is widely found in nature and has been routinely employed as herbal medicines .
Synthesis Analysis
The synthesis of “2-(8-bromo-2H-chromen-6-yl)acetonitrile” and related compounds has been a subject of research. For instance, various 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives have been synthesized using 50 mole % of choline chloride/urea ionic liquid (IL) as a green catalyst via Knovenegal condensation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(8-bromo-2H-chromen-6-yl)acetonitrile” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more.
Scientific Research Applications
Antiproliferative Agents
Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles have been synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one . These compounds have shown promising antitumor activity against liver carcinoma (HEPG2-1), making them potential antiproliferative agents .
Synthesis of Heterocyclic Systems
3-(Bromoacetyl)coumarins have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They have been used to synthesize a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Biological Applications
Coumarin derivatives, including 3-(bromoacetyl)coumarin, have been found to possess diverse pharmacological and biological activities . These include anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
Chemosensors
Polyfunctional coumarin platforms, including 3-(bromoacetyl)coumarins, have been used to develop chemosensors for multianalyte detection, such as different bioactive elements and various environmental pollutants .
Drug Discovery
3-(Bromoacetyl)coumarin and its derivatives are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities . They are also promising inhibitors of type 2 diabetes mellitus .
Synthesis of Bioactive Heterocyclic Scaffolds
3-(Bromoacetyl)coumarin and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They have been used to synthesize compounds containing the benzopyran-2-one nucleus substituted at position 3 with different bioisosteric moieties .
Future Directions
The future directions for research on “2-(8-bromo-2H-chromen-6-yl)acetonitrile” and related compounds could involve exploring their potential applications in various fields, given the wide range of biological activities exhibited by coumarin derivatives . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of their reactions.
properties
IUPAC Name |
2-(8-bromo-2H-chromen-6-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAUJJXVWQQWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C(=CC(=C2)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274016 | |
Record name | 2H-1-Benzopyran-6-acetonitrile, 8-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-bromo-2H-chromen-6-yl)acetonitrile | |
CAS RN |
1311317-88-0 | |
Record name | 2H-1-Benzopyran-6-acetonitrile, 8-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-6-acetonitrile, 8-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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